molecular formula C24H22N6O2S B12134489 N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134489
M. Wt: 458.5 g/mol
InChI Key: OTELCEVNCPQIJH-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a propenyl (prop-2-en-1-yl) group and at the 5-position with a pyrazin-2-yl moiety. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further connected to a 4-(benzyloxy)phenyl substituent.

Properties

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-2-14-30-23(21-15-25-12-13-26-21)28-29-24(30)33-17-22(31)27-19-8-10-20(11-9-19)32-16-18-6-4-3-5-7-18/h2-13,15H,1,14,16-17H2,(H,27,31)

InChI Key

OTELCEVNCPQIJH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the triazole ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Coupling of intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the triazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the triazole ring would yield a dihydrotriazole derivative.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Triazole Substituents (4-/5-) Acetamide Substituent Key Structural Differences vs. Target Compound Reference
2-[(4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Ethyl / Pyrazin-2-yl 2-Fluorophenyl Ethyl vs. propenyl at triazole-4; fluorophenyl vs. benzyloxy-phenyl
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives Amino / Furan-2-yl Variable alkyl/aryl Amino group at triazole-4; furan vs. pyrazine at triazole-5
2-[(4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(benzothiazol-2-yl-phenyl)acetamide Methyl / Pyridin-3-yl 4-(6-Methylbenzothiazol-2-yl)phenyl Pyridine vs. pyrazine; benzothiazole vs. benzyloxy-phenyl
N-Hydroxyacetamide derivatives (FP1-12) Phenyl / Substituted aryl Hydroxyacetamide Hydroxyacetamide vs. benzyloxy-phenyl acetamide

Physicochemical Properties

  • Melting Points : Analogous compounds exhibit melting points ranging from 207.6°C to 274.0°C, influenced by substituent polarity and crystallinity. For example, nitro- or acetyl-substituted derivatives (e.g., compound 18 in ) show higher melting points (273–274°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs (e.g., ethyl in ) have lower values (~207–243°C).
  • Spectroscopic Data :
    • IR : Consistent N-H (3250–3350 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S (650–750 cm⁻¹) stretches across analogs .
    • NMR : Pyrazine protons in the target compound would resonate at δ 8.5–9.0 ppm (aromatic H), distinct from pyridine (δ 7.5–8.5 ppm) or furan (δ 6.0–7.5 ppm) signals in analogs .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a benzyloxy group, a phenyl ring, and a triazole moiety linked through a sulfanyl group to an acetamide functional group. This compound has garnered attention for its biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent against various diseases.

The chemical formula of this compound is C₁₉H₁₈N₄O₂S, with a molecular weight of approximately 366.44 g/mol. The intricate structure allows for diverse interactions with biological targets, which is critical for its pharmacological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has shown promise in modulating pathways related to cancer progression and microbial resistance. The triazole moiety is often associated with antifungal and antibacterial properties, indicating potential therapeutic applications in infectious diseases .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound due to its structural similarities with known inhibitors of cancer-related enzymes. Interaction studies have demonstrated that the compound may bind effectively to specific enzyme targets involved in tumorigenesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds to key enzymes involved in cancer metabolism and microbial resistance.
  • Cell Cycle Interference : It may interfere with cell cycle regulation, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of the triazole ring suggests potential efficacy against fungal and bacterial infections .

Case Studies

Recent studies have evaluated the cytotoxicity of related compounds in various cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-triazol-3-y]sulfanyl}acetamide were tested against MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cancer cell lines. Results indicated promising cytotoxic effects with low IC50 values, demonstrating selectivity towards cancer cells over normal cells .
Compound NameIC50 (µM)Cell Line
N-[4-(benzyloxy)phenyl]-...2.13 ± 0.80MCF-7
N-[4-(benzyloxy)phenyl]-...4.34 ± 0.98SiHa
N-[4-(benzyloxy)phenyl]-...4.46 ± 0.53PC-3

Q & A

Q. What are the common impurities during synthesis, and how are they managed?

  • Methodological Answer :
  • Impurities : Unreacted triazole thiols (detected via LC-MS, m/z 320.1) .
  • Removal : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

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